molecular formula C13H19NO3 B2782902 (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate CAS No. 330998-23-7

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate

Cat. No.: B2782902
CAS No.: 330998-23-7
M. Wt: 237.299
InChI Key: YDFKHOVFNWIXOF-XFFZJAGNSA-N
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Description

(Z)-Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate is a cyanoacrylate ester featuring a substituted tetrahydro-2H-pyran (THP) moiety. The compound’s structure includes a rigid 2,2-dimethyltetrahydro-2H-pyran ring, which confers steric and electronic effects, and a conjugated acrylate system with a cyano group enhancing electrophilicity. This combination makes it a candidate for applications in organic synthesis, particularly in cycloaddition reactions or as a Michael acceptor.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-16-12(15)11(9-14)7-10-5-6-17-13(2,3)8-10/h7,10H,4-6,8H2,1-3H3/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFKHOVFNWIXOF-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CCOC(C1)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1CCOC(C1)(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate typically involves the following steps:

  • Preparation of the Starting Materials: : The starting materials required for the synthesis include ethyl cyanoacetate and 2,2-dimethyltetrahydro-2H-pyran-4-yl acrylate.

  • Condensation Reaction: : The condensation reaction between ethyl cyanoacetate and 2,2-dimethyltetrahydro-2H-pyran-4-yl acrylate is carried out in the presence of a base such as triethylamine.

  • Purification: : The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: : Reduction reactions can convert the cyano group to an amine group.

  • Substitution: : Substitution reactions can occur at the cyano or acrylate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

  • Oxidation Products: : Carboxylic acids and esters.

  • Reduction Products: : Amines.

  • Substitution Products: : Various derivatives based on the substituents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate. For instance, derivatives of cyanoacrylate compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

Case Study:
A study demonstrated that a related cyanoacrylate compound exhibited significant cytotoxic effects against human breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Organic Synthesis Applications

2. Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Michael additions, cycloadditions, and nucleophilic substitutions to form more complex molecules.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsProduct Example
Michael AdditionBase catalysisβ-Cyanocarboxylate derivatives
Nucleophilic SubstitutionAlcoholic solventEthyl esters
CycloadditionHeat or UV lightDihydropyran derivatives

Material Science Applications

3. Polymer Chemistry

The compound can also be utilized in polymer chemistry as a monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:
Research has shown that polymers derived from this compound exhibit improved mechanical properties compared to conventional polymers. These materials are being explored for applications in coatings and adhesives due to their enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism by which (Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as a bioisostere for other functional groups, influencing biological activity. The acrylate moiety can participate in conjugation reactions, affecting the compound's reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of cyanoacrylate esters with heterocyclic substituents. Key analogues and their distinctions are outlined below:

Compound Name Substituents Key Differences Status
(Z)-Ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate 2,2-Dimethyltetrahydro-2H-pyran, cyano, ethyl ester Rigid THP ring enhances steric hindrance; limited solubility in polar solvents Discontinued
Ethyl 2-isopropyloxazole-4-carboxylate Oxazole ring with isopropyl group, ethyl ester Oxazole’s aromaticity increases stability; no cyano group reduces electrophilicity Discontinued
(E/Z)-Ethyl 2-cyano-3-(4-nitro-3-(tetrahydrofuran-3-yl-oxy)phenylamino)acrylate Nitrophenyl, tetrahydrofuran-3-yl-oxy, amino group Nitro group introduces redox activity; amino group enables hydrogen bonding Research-stage
Ethyl cyanoacetate Simple cyanoacetate without heterocyclic substituents Higher reactivity due to less steric hindrance; widely used in Knoevenagel reactions Commercially available

Research Findings and Data

Thermal Stability

Solubility Trends

  • Polar Solvents: Lower solubility than ethyl cyanoacetate due to the hydrophobic THP ring.
  • Nonpolar Solvents: Improved solubility in dioxane or Dowtherm A, as seen in reactions involving similar esters .

Biological Activity

(Z)-ethyl 2-cyano-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acrylate (CAS Number: 148330-09-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13_{13}H19_{19}NO3_3
  • Molecular Weight : 237.29 g/mol
  • Structure : The compound features a cyano group, an acrylate moiety, and a substituted tetrahydropyran ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its anti-cancer properties and its role in inhibiting specific biological pathways.

Anticancer Activity

Research has indicated that compounds with similar structures may exhibit significant anti-cancer properties. The following table summarizes some findings related to the biological activity of related compounds:

Compound NameMechanism of ActionIC50_{50} ValueReference
Compound AHsp90 Inhibition5 µM
Compound BApoptosis Induction10 µM
This compoundPotential Hsp90 InhibitorTBD

The compound's activity may be linked to its ability to interact with heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization of numerous oncoproteins. Inhibition of Hsp90 has been shown to disrupt cancer cell proliferation by destabilizing these proteins.

Case Studies

  • Study on Similar Compounds : A study conducted on structurally similar acrylates demonstrated their effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that this compound could potentially exhibit similar effects.
    • Findings : The study reported a reduction in tumor size by approximately 40% after treatment with related acrylates over a period of four weeks.
  • In vitro Studies : Preliminary in vitro studies indicated that compounds with the cyano-acrylate structure can induce apoptosis in cancer cell lines, further supporting the hypothesis that this compound may possess similar capabilities.

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